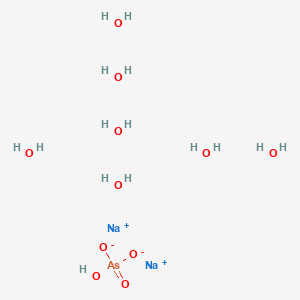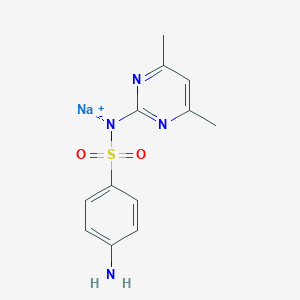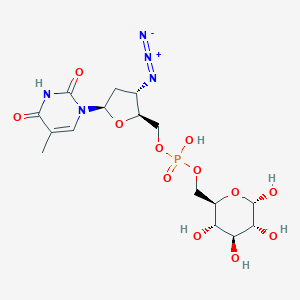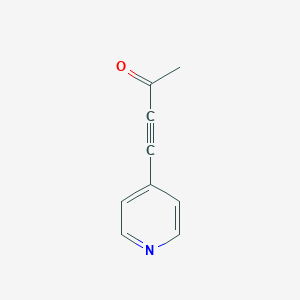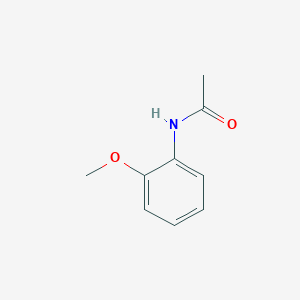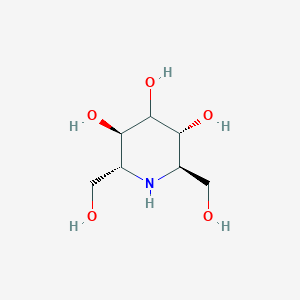
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol, commonly known as D-allulose, is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose is a monosaccharide that is structurally similar to fructose and glucose but has a different configuration of atoms.
Mechanism Of Action
D-allulose exerts its effects through various mechanisms. One of the primary mechanisms is its ability to inhibit the activity of enzymes involved in glucose metabolism, such as glucokinase and fructokinase. This inhibition leads to a reduction in glucose production and an increase in insulin sensitivity. D-allulose has also been shown to increase the expression of genes involved in lipid metabolism, leading to a reduction in body weight.
Biochemical And Physiological Effects
D-allulose has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal and human studies. D-allulose also reduces body weight and fat mass by increasing energy expenditure and reducing food intake. Additionally, D-allulose has anti-inflammatory properties and has been shown to reduce markers of inflammation in animal studies.
Advantages And Limitations For Lab Experiments
D-allulose has several advantages for lab experiments. It is stable at high temperatures, making it suitable for use in food processing. D-allulose is also resistant to fermentation by yeast and bacteria, making it an ideal sweetener for low-calorie foods. However, D-allulose is expensive and not widely available, which limits its use in research studies.
Future Directions
There are several future directions for D-allulose research. One area of research is the development of new synthesis methods to increase the availability and reduce the cost of D-allulose. Another area of research is the investigation of the long-term effects of D-allulose consumption on health outcomes. Additionally, studies are needed to determine the optimal dose and duration of D-allulose consumption for maximal health benefits.
Conclusion
D-allulose is a rare sugar that has gained significant attention in recent years due to its potential health benefits. D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties and has been shown to improve insulin sensitivity and reduce body weight. While D-allulose has several advantages for lab experiments, its high cost and limited availability limit its use in research studies. Future research should focus on developing new synthesis methods and investigating the long-term effects of D-allulose consumption on health outcomes.
Synthesis Methods
D-allulose is a rare sugar that is present in small quantities in nature. Therefore, it is generally synthesized from D-fructose through an enzymatic process. The enzymatic conversion of D-fructose to D-allulose is catalyzed by D-allulose 3-epimerase, which converts D-fructose to D-allulose. The enzymatic conversion process is highly specific, and the resulting D-allulose is of high purity.
Scientific Research Applications
D-allulose has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that D-allulose has anti-obesity, anti-diabetic, and anti-inflammatory properties. D-allulose has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce body weight.
properties
CAS RN |
127995-29-3 |
|---|---|
Product Name |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
(2R,3R,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
CLVUFWXGNIFGNC-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H](C([C@@H]([C@H](N1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O |
synonyms |
homoman-nojirimycin homomannojirimycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



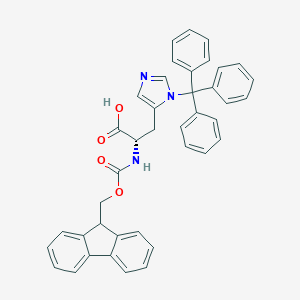
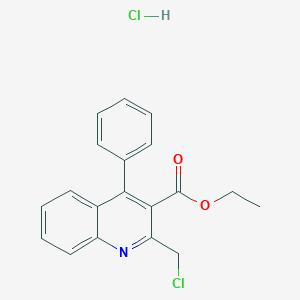
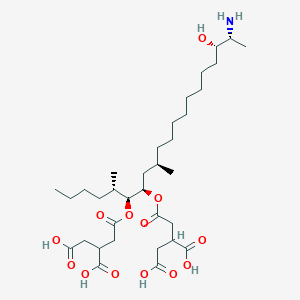
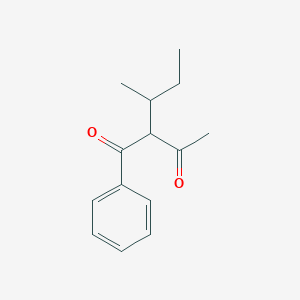
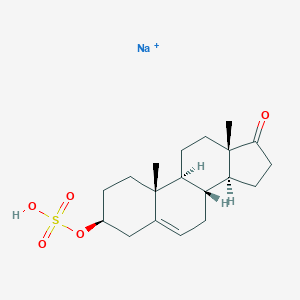
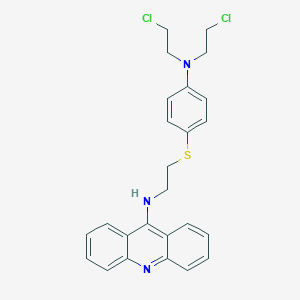
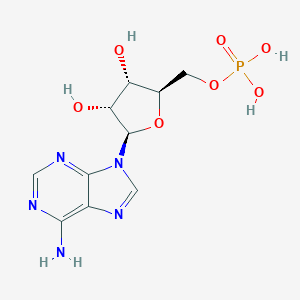
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
